molecular formula C9H14IN3O2 B13639492 2-Amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid

2-Amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid

Cat. No.: B13639492
M. Wt: 323.13 g/mol
InChI Key: XALVLHCHCDKKKO-UHFFFAOYSA-N
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Description

2-Amino-5-(4-iodo-1H-pyrazol-1-yl)-2-methylpentanoic acid (CAS 1341642-19-0) is a specialized aminopyrazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a pentanoic acid backbone that is substituted at the 2-position with both an amino and a methyl group, and at the 5-position with a 4-iodo-1H-pyrazol-1-yl moiety. The presence of the iodinated pyrazole ring is a key structural feature, as halogenated heterocycles are often utilized in cross-coupling reactions to generate more complex molecules for biological screening . The core aminopyrazole scaffold is recognized as a privileged structure in pharmacology, known for its versatility and ability to interact with a wide range of enzymatic targets . Researchers are particularly interested in aminopyrazole-based compounds for developing novel covalent enzyme inhibitors . For instance, structurally related acylated 1H-pyrazol-5-amines have been investigated as potent, covalent thrombin inhibitors with a serine-trapping mechanism of action, demonstrating potential as safer anticoagulant agents with minimal effects on bleeding time . Beyond anticoagulation, aminopyrazole derivatives have demonstrated substantial research value across multiple therapeutic areas, including as anticancer agents targeting various kinases and microtubule polymerization, as well as anti-infective candidates with activity against bacterial and viral pathogens . The 2-methylpentanoic acid segment of the molecule may also provide a useful handle for further chemical modification or for probing interactions with biological systems. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is strictly not for human consumption.

Properties

Molecular Formula

C9H14IN3O2

Molecular Weight

323.13 g/mol

IUPAC Name

2-amino-5-(4-iodopyrazol-1-yl)-2-methylpentanoic acid

InChI

InChI=1S/C9H14IN3O2/c1-9(11,8(14)15)3-2-4-13-6-7(10)5-12-13/h5-6H,2-4,11H2,1H3,(H,14,15)

InChI Key

XALVLHCHCDKKKO-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN1C=C(C=N1)I)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route and Reaction Conditions

Step Reaction Description Reagents and Conditions Notes
1 Pyrazole Ring Formation Cyclization of hydrazine with β-dicarbonyl precursor in ethanol or aqueous solvent, reflux Yields pyrazole core with free N-H
2 Electrophilic Iodination Treatment with N-iodosuccinimide or iodine monochloride in dichloromethane or acetonitrile at 0–25°C Selective iodination at 4-position of pyrazole ring
3 Amino Acid Side Chain Introduction Condensation with benzyloxycarbonyl-protected 2-methylpentanoic acid ester under basic conditions (e.g., NaHCO3) or aza-Michael addition in ethanol/water mixture Regioselective attachment to pyrazole nitrogen
4 Deprotection Acidic or hydrogenolytic removal of protecting groups (e.g., HCl in dioxane or Pd/C hydrogenation) Yields free amino acid functionality
5 Purification Column chromatography (silica gel) or recrystallization from suitable solvents Ensures purity ≥95%

This synthetic sequence is optimized by adjusting parameters such as pH, temperature, solvent polarity, and reaction time to maximize yield and minimize side reactions.

Industrial Scale Considerations

  • Continuous Flow Reactors: For scaling up, continuous flow synthesis can enhance control over reaction parameters, improve safety in handling reactive intermediates (e.g., iodine reagents), and increase throughput.

  • Advanced Purification: Industrial purification may employ preparative high-performance liquid chromatography (HPLC) or crystallization techniques tailored to remove closely related impurities.

  • Catalyst Use: Catalysts such as palladium complexes can be employed in coupling steps for efficient bond formation, as suggested by analogous organozinc and palladium-mediated coupling reactions in related pyrazole derivatives.

Analytical Validation of Product

Analytical Technique Purpose Details
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation ^1H and ^13C NMR to verify pyrazole substitution pattern and amino acid backbone
High-Performance Liquid Chromatography (HPLC) Purity assessment Reverse-phase columns with UV detection, purity threshold ≥95%
Mass Spectrometry (MS) Molecular weight and fragmentation Confirms molecular ion peak consistent with C11H15IN4O2 (molecular formula)
Elemental Analysis Composition verification Confirms C, H, N, I content within acceptable ranges

Comprehensive Research Findings

  • The iodination step is critical for regioselectivity and yield, with N-iodosuccinimide preferred for mild and selective iodination at room temperature.

  • The use of benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) protecting groups on amino esters facilitates regioselective condensation and prevents side reactions.

  • Optimization of solvent systems, such as ethanol/water mixtures, enhances aza-Michael addition efficiency and product solubility.

  • Industrial processes benefit from continuous flow technology to handle hazardous reagents safely and improve reproducibility.

  • Coupling reactions involving organozinc intermediates and palladium catalysts, as reported in related patents, provide alternative routes for constructing peptidomimetic analogs with pyrazole moieties, suggesting potential for adaptation in this compound's synthesis.

Summary Table of Preparation Methods

Preparation Aspect Description Key Reagents/Conditions Outcome
Pyrazole Ring Formation Cyclization of hydrazine with β-dicarbonyl compounds Hydrazine hydrate, β-dicarbonyl precursor, ethanol, reflux Pyrazole core
Iodination Electrophilic substitution at 4-position N-iodosuccinimide, dichloromethane, 0–25°C 4-iodo-pyrazole intermediate
Amino Acid Side Chain Attachment Regioselective condensation or aza-Michael addition Protected amino acid esters, base, ethanol/water Intermediate with amino acid side chain
Deprotection Removal of protecting groups Acidic conditions or hydrogenation Free amino acid derivative
Purification Chromatography or recrystallization Silica gel, suitable solvents ≥95% pure final product

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds.

Scientific Research Applications

2-Amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid involves its interaction with specific molecular targets. The iodine-substituted pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Heterocycle Halogen Molecular Weight (g/mol) Biological Activity Source
2-Amino-5-(4-iodo-1H-pyrazol-1-yl)-2-methylpentanoic acid Pyrazole (4-I) I ~365 Potential enzyme inhibition
A1P Imidazole None ~239 Arginase I inhibition
A4P Imidazole None ~239 Enzyme modulation
2-(5-Substituted-benzyl-thiadiazol-2-yl)-thiazolidin-4-one Thiadiazole None ~350–400 Antimicrobial activity
(S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid Acetimidamido None ~250 NOS inhibition

Table 2: Key Structural Features Influencing Bioactivity

Feature Impact on Bioactivity Example Compound
4-Iodopyrazole Enhances halogen bonding, hydrophobic interactions, and target affinity Target compound
Aminoimidazole Mimics histidine in enzyme active sites; modulates metal ion interactions A1P, A4P
Thiadiazole-thiazolidinone Increases rigidity and antimicrobial potency via sulfur heteroatoms Thiadiazole derivatives
Acetimidamido chain Introduces sulfur for redox modulation or enzyme active-site coordination NOS inhibitors

Research Findings and Implications

  • Halogenation: The 4-iodo substitution in pyrazole significantly enhances molecular recognition in enzyme targets, as seen in Glo-1 inhibitors .
  • Backbone Modifications: The 2-methyl group on the pentanoic acid may reduce conformational flexibility, improving selectivity compared to straight-chain analogs like A1P .
  • Metabolic Stability: Iodinated compounds often exhibit longer half-lives due to resistance to oxidative metabolism, suggesting advantages over non-halogenated derivatives .

Biological Activity

2-Amino-5-(4-iodo-1H-pyrazol-1-yl)-2-methylpentanoic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₃N₃O₂I
  • Molecular Weight : 303.12 g/mol
  • Melting Point : 165–166 °C

This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. Research indicates that compounds with similar structures often act as inhibitors for specific kinases and receptors, which are critical in various signaling pathways.

Key Targets:

  • p38 MAP Kinase : This compound may exhibit inhibitory effects on p38 MAP kinase, a crucial player in inflammatory responses and stress signaling pathways. Inhibitors of this kinase have been explored for their potential in treating inflammatory diseases and certain cancers .
  • Muscarinic Acetylcholine Receptors : Recent studies have highlighted the role of pyrazole derivatives in modulating muscarinic receptors, which are involved in cognitive functions and neurodegenerative disorders .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Anti-inflammatory Agents : Due to its possible inhibition of p38 MAP kinase, it may serve as a candidate for treating inflammatory conditions.
  • Neuroprotective Agents : Its interaction with muscarinic receptors suggests potential use in neurocognitive disorders such as Alzheimer's disease.

Study 1: Inhibition of p38 MAP Kinase

A study conducted on a series of pyrazole derivatives demonstrated that specific modifications could enhance the selectivity and potency against p38 MAP kinase. The findings indicated that compounds similar to this compound could potentially serve as effective anti-inflammatory agents .

Study 2: Neurocognitive Effects

In another investigation, analogs of the compound were tested for their effects on muscarinic receptors. The results showed that certain derivatives enhanced receptor activity, indicating their potential as therapeutic agents for cognitive enhancement .

Data Table

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₉H₁₃N₃O₂I
Molecular Weight303.12 g/mol
Melting Point165–166 °C
Biological Targetsp38 MAP Kinase, Muscarinic Receptors

Q & A

Q. What are the established synthetic routes for 2-Amino-5-(4-iodo-1H-pyrazol-1-yl)-2-methylpentanoic acid, and how are reaction conditions optimized?

The synthesis typically involves regioselective condensation and aza-Michael addition reactions to introduce the pyrazole and amino acid moieties. Key steps include:

  • Condensation : Using reagents like benzyloxycarbonyl-protected amino esters to ensure regioselectivity in pyrazole ring formation .
  • Oxidation/Reduction : For functional group interconversion (e.g., Oxone in water at room temperature for oxidation, sodium borohydride in methanol for reduction) .
  • Purification : Column chromatography or recrystallization to isolate intermediates. Optimization involves adjusting pH, temperature, and solvent polarity. For example, ethanol/water mixtures improve yield in aza-Michael reactions .

Q. How is the structural integrity and purity of this compound validated?

Analytical techniques include:

  • NMR Spectroscopy : To confirm regiochemistry (e.g., pyrazole substitution patterns via 1H and 13C NMR) .
  • HPLC : For purity assessment (≥95% purity threshold) using reverse-phase columns and UV detection .
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .

Q. What biological targets or pathways are associated with this compound?

The compound’s pyrazole and amino acid groups suggest interactions with:

  • Enzymes : Potential inhibition of pathogen-specific enzymes (e.g., those involved in Leishmania or Plasmodium biomolecule biosynthesis) .
  • Receptors : Binding to neurotransmitter or cytokine receptors due to structural similarity to bioactive pyrazole derivatives .

Advanced Research Questions

Q. How can solubility and bioavailability be enhanced for in vivo studies?

Strategies include:

  • Derivatization : Introducing hydrophilic groups (e.g., carboxylates or PEG chains) via substitution reactions under basic conditions .
  • Prodrug Design : Masking the amino acid group with ester prodrugs, which hydrolyze in vivo .
  • Co-solvent Systems : Using DMSO/PBS mixtures to improve aqueous solubility without destabilizing the compound .

Q. How are contradictions in biological activity data resolved across studies?

Contradictions often arise from substituent effects or assay variability. Mitigation involves:

  • Structure-Activity Relationship (SAR) Studies : Comparing activities of derivatives with varying substituents (e.g., iodopyrazole vs. chloropyrazole analogs) .
  • Standardized Assays : Replicating experiments under controlled conditions (e.g., fixed pH, temperature) .
  • Computational Modeling : Docking studies to predict binding affinities to divergent targets .

Q. What computational methods elucidate interactions with biological targets?

  • Molecular Dynamics (MD) Simulations : To study binding stability with enzymes (e.g., 50-ns simulations in explicit solvent) .
  • Density Functional Theory (DFT) : For optimizing geometry and electronic properties of the iodopyrazole moiety .
  • Pharmacophore Mapping : Identifying critical interaction points (e.g., hydrogen bonds between the amino acid group and active-site residues) .

Q. How is regioselectivity achieved in pyrazole-containing amino acid synthesis?

Regioselectivity is controlled by:

  • Protecting Groups : Benzyloxycarbonyl (Cbz) on the amino acid directs pyrazole formation to the 3-position .
  • Catalysis : Lewis acids (e.g., ZnCl₂) favor specific transition states in aza-Michael additions .

Methodological Considerations

  • Data Reproducibility : Document reaction conditions (e.g., "methanol at 0–5°C" ) and use internal standards in HPLC .
  • Contradiction Analysis : Cross-reference NMR assignments with crystallographic data (e.g., CCDC entries in ) to resolve structural ambiguities.

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